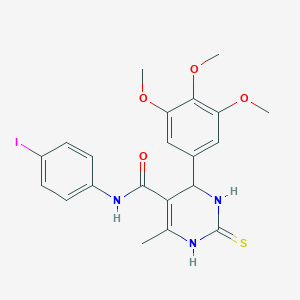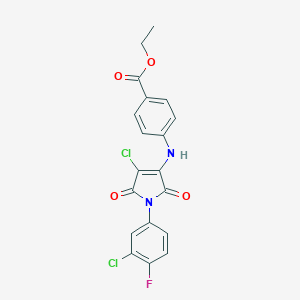![molecular formula C18H15ClN2O3 B285161 1-benzyl-3-chloro-4-[(2-hydroxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B285161.png)
1-benzyl-3-chloro-4-[(2-hydroxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3-chloro-4-[(2-hydroxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as BHPP and has been found to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects.
Mécanisme D'action
BHPP exerts its biological effects by inhibiting the activity of various enzymes and proteins. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. BHPP has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, BHPP has been found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling.
Biochemical and Physiological Effects:
BHPP has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. BHPP has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, BHPP has been found to improve glucose uptake and insulin sensitivity in cells by inhibiting the activity of PTP1B.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BHPP is that it exhibits a range of biological activities, making it a promising candidate for drug development. Additionally, BHPP has been found to be relatively non-toxic, making it a safe compound to work with in the laboratory. However, one of the limitations of BHPP is that it has poor solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on BHPP. One potential area of research is the development of BHPP-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to elucidate the mechanism of action of BHPP and to identify potential targets for drug development. Finally, research is needed to optimize the synthesis method for BHPP and to develop more efficient methods for its purification.
Méthodes De Synthèse
The synthesis of BHPP involves the condensation reaction of 2-hydroxy-5-methylbenzaldehyde and 1-benzyl-3-chloro-4-amino-1H-pyrrole-2,5-dione in the presence of acetic acid and glacial acetic acid. The reaction is carried out at a temperature of 80-90°C for several hours. The product obtained is then purified by recrystallization from ethanol.
Applications De Recherche Scientifique
BHPP has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant effects. BHPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, BHPP has been found to exhibit anti-oxidant effects by scavenging free radicals.
Propriétés
Formule moléculaire |
C18H15ClN2O3 |
|---|---|
Poids moléculaire |
342.8 g/mol |
Nom IUPAC |
1-benzyl-3-chloro-4-(2-hydroxy-5-methylanilino)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-7-8-14(22)13(9-11)20-16-15(19)17(23)21(18(16)24)10-12-5-3-2-4-6-12/h2-9,20,22H,10H2,1H3 |
Clé InChI |
PJRBIUKCMMJUOL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)Cl |
SMILES canonique |
CC1=CC(=C(C=C1)O)NC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285086.png)
![N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285088.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)
![7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285090.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285091.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285093.png)
![2-(2-isopropylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285096.png)
![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)

![{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile](/img/structure/B285099.png)
![cyclohexyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285101.png)
![3-(2,4-dichlorobenzyl)-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285105.png)